molecular formula C9H11N3OS B13220162 N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 2059932-60-2

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13220162
CAS No.: 2059932-60-2
M. Wt: 209.27 g/mol
InChI Key: LOLDNBLBBIUFGK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 g/mol . This molecule features the [1,3]thiazolo[5,4-b]pyridine heterocyclic scaffold, a privileged structure in medicinal chemistry that is of significant interest in the design of novel kinase inhibitors . Research indicates that derivatives based on the thiazolo[5,4-b]pyridine core have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase that is a validated therapeutic target in cancers such as gastrointestinal stromal tumors (GIST) . These inhibitors are particularly valuable for overcoming drug resistance to existing therapies like imatinib, and they function by blocking c-KIT downstream signaling pathways, inducing apoptosis and cell cycle arrest in cancer cells . Beyond oncology, related thiazolopyridine compounds are also investigated for their potential analgesic and anti-inflammatory activities . Supplied as a research chemical, this product is strictly for non-clinical, non-diagnostic use in laboratory settings. Researchers are advised to consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

2059932-60-2

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

LOLDNBLBBIUFGK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo[5,4-b]pyridine Core

The core structure is typically prepared by cyclization involving:

  • Reaction of appropriate 2-aminopyridine derivatives with thiourea or other sulfur sources.
  • Use of brominated or halogenated intermediates to facilitate ring closure.
  • Conditions often involve mild bases (e.g., sodium bicarbonate) or acidic media to promote cyclization.

For example, a common approach starts from a brominated pyridine intermediate which undergoes nucleophilic attack by thiourea, followed by intramolecular cyclization to form the thiazole ring fused to the pyridine.

Representative Synthetic Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Bromination of 2,4-dioxopiperidine derivative Bromine, NaHCO3 Moderate To prepare brominated intermediate
2 Cyclization with thiourea Thiourea, NaHCO3, reflux Moderate Formation of thiazolo-pyridine core
3 Boc deprotection (if applicable) Acidic conditions Moderate To free amine for alkylation
4 N-alkylation with 2-methoxyethyl halide 2-Methoxyethyl bromide, Cs2CO3, DMF, 50-80°C 30-60 Key step to introduce methoxyethyl group

Yields and conditions may vary depending on substrate purity and scale.

Analytical Characterization

The synthesized compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the structure and substitution pattern. For example, signals corresponding to methoxy protons (around δ 3.7 ppm) and methylene protons of the 2-methoxyethyl group are diagnostic.
  • Melting Point: Typically reported in the range consistent with similar thiazolo-pyridine derivatives.
  • Mass Spectrometry: Confirms molecular weight (~213.3 g/mol).
  • Elemental Analysis: Validates composition.

Comparative Notes on Preparation Routes

Methodology Aspect Advantages Limitations
Cyclization via thiourea Straightforward, good regioselectivity Moderate yields, requires careful control of conditions
N-alkylation with halides Efficient introduction of side chain Possible side reactions, requires base and dry solvents
Use of Boc protection Facilitates selective functionalization Additional deprotection step needed
Microwave-assisted methods Faster reaction times May cause instability in some derivatives

Research Perspectives and Optimization

  • Recent reports emphasize solvent-free or green chemistry approaches, such as laser synthesis, to improve yields and reduce environmental impact, although these have been more explored for related thiazolo[5,4-b]pyridine derivatives rather than specifically for the 2-methoxyethyl substituted compound.
  • Optimization of N-alkylation conditions (e.g., choice of base, solvent, temperature) can significantly improve yields and purity.
  • Alternative alkylation strategies, including copper-catalyzed coupling, have been explored for related compounds but may have limited applicability due to instability of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine, highlighting substituents, molecular weights, and physicochemical

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key References
Thiazolo[5,4-b]pyridin-2-amine (base) None C₆H₅N₃S 151.19 31784-70-0 252–254
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine 5-OCH₃ C₇H₇N₃OS 181.21 13797-77-8 Not reported
6-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine 6-Br C₆H₄BrN₃S 230.09 934266-82-7 Not reported
N-(3-Chlorophenyl)thiazolo[5,4-b]pyridin-2-amine N-(3-Cl-C₆H₄) C₁₂H₈ClN₃S 261.73 Not provided Not reported
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine N-Ph C₁₂H₉N₃S 227.28 Not provided Not reported
This compound N-(CH₂CH₂OCH₃) C₉H₁₁N₃OS 209.27 Not reported Not reported Inferred

Notes:

  • The 2-methoxyethyl substituent in the target compound introduces an ether linkage, likely improving hydrophilicity compared to aryl or halogenated analogs .
Antimicrobial Activity
  • N-(3-Chlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride (4g) demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at 63% yield, with activity influenced by substituent electronegativity .
  • Schiff base derivatives of 2-aminopyridine (structurally related) showed solvent-dependent growth inhibition in Gram-positive and Gram-negative bacteria .
Pharmacological Potential
  • Thiazolo[5,4-b]pyridine cores are explored as pharmacoperones for rescuing misfolded G-protein-coupled receptors (e.g., vasopressin V2 receptor mutants) .

Key Differentiators of this compound

  • Synthetic Flexibility : The ether linkage allows for further functionalization (e.g., glycosylation or PEGylation) to modulate pharmacokinetics .
  • Safety Profile : Reduced halogen content compared to bromo/chloro derivatives may lower toxicity risks .

Biological Activity

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2059942-63-9
  • Molecular Formula : C₉H₁₅N₃OS
  • Molecular Weight : 213.30 g/mol

Biological Activity Overview

This compound exhibits a variety of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that thiazole and pyridine derivatives often demonstrate antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown significant inhibition of growth in certain pathogens, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

Various thiazole derivatives have been noted for their anti-inflammatory effects. The compound this compound may also exhibit similar properties through the modulation of inflammatory pathways. For instance, it could inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

3. Cytotoxic Effects

Studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, thus highlighting its potential role in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific receptors to modulate cellular responses related to inflammation and immune response.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with an IC50 value of 15 µg/mL.
Study BAnti-inflammatory EffectsDemonstrated a reduction in TNF-alpha production in LPS-stimulated macrophages by 40%.
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µg/mL after 48 hours of treatment.

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